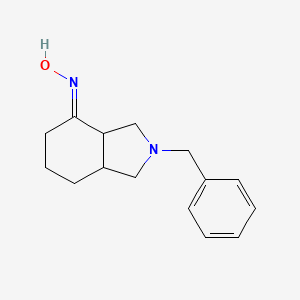

2-Benzyloctahydro-4H-isoindol-4-one oxime

Description

Properties

IUPAC Name |

(NE)-N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUBLIFXKQYDAG-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CN(CC2/C(=N/O)/C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime

An In-depth Technical Guide to the Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the . It includes a proposed synthetic pathway, detailed experimental protocols, and a summary of expected quantitative data. Additionally, a potential signaling pathway relevant to the biological activity of related isoindolone scaffolds is illustrated.

Synthetic Pathway Overview

The can be achieved via a two-step process. The first step involves the construction of the core heterocyclic ketone, 2-Benzyloctahydro-4H-isoindol-4-one. A plausible and efficient method for this is the Diels-Alder cycloaddition, a powerful reaction for forming six-membered rings.[1] This is followed by a regioselective reduction. The second step is the conversion of the resulting ketone to its corresponding oxime through condensation with hydroxylamine.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one

This procedure involves a [4+2] cycloaddition followed by a regioselective reduction of one imide carbonyl group.

Methodology:

-

Diels-Alder Reaction:

-

To a solution of N-benzylmaleimide (1.0 eq) in toluene, an excess of 1,3-butadiene (condensed at -78°C) is added in a sealed pressure vessel.

-

The vessel is sealed and heated to 110°C for 24 hours.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, N-benzyl-cis-1,2,3,6-tetrahydrophthalimide. The product can be purified by recrystallization from ethanol.

-

-

Regioselective Reduction:

-

The N-benzyl-cis-1,2,3,6-tetrahydrophthalimide (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

-

The solution is cooled to 0°C in an ice bath.

-

Sodium borohydride (NaBH₄) (2.0-3.0 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5°C. The reduction of the imide to a hydroxylactam is a known procedure.[2]

-

The reaction mixture is stirred at 0°C for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of acetone, followed by water.

-

The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude product, containing the intermediate alcohol, is then subjected to hydrogenation (e.g., H₂, Pd/C in ethanol) to reduce the cyclohexene double bond, yielding the saturated octahydroisoindolone core.

-

Final purification is achieved by column chromatography on silica gel to afford pure 2-Benzyloctahydro-4H-isoindol-4-one.

-

Step 2: Synthesis of this compound

This protocol uses a standard method for the conversion of a ketone to an oxime.[3]

Methodology:

-

Reaction Setup:

-

A mixture of 2-Benzyloctahydro-4H-isoindol-4-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (K₂CO₃) (1.1 eq) is prepared in methanol (40 mL per 8 mmol of ketone).[3]

-

-

Reaction Execution:

-

The mixture is stirred at room temperature or gently refluxed until the starting ketone is consumed, as monitored by TLC (typically 2-4 hours).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Water is added to the residue, and the mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude oxime is purified by recrystallization or column chromatography on silica gel to yield the final product. The product may exist as a mixture of (E) and (Z) isomers.

-

Quantitative Data

The following tables summarize representative data expected from the synthesis. Yields are based on typical outcomes for analogous reactions reported in the literature.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Typical Yield (%) |

|---|---|---|---|

| 1a | N-Benzyl-cis-1,2,3,6-tetrahydrophthalimide | N-Benzylmaleimide | 85 - 95% |

| 1b | 2-Benzyloctahydro-4H-isoindol-4-one | N-Benzyl-cis-1,2,3,6-tetrahydrophthalimide | 60 - 75% |

| 2 | this compound | 2-Benzyloctahydro-4H-isoindol-4-one | 80 - 95% |

Table 2: Physicochemical and Spectroscopic Characterization Data

| Property | 2-Benzyloctahydro-4H-isoindol-4-one | This compound |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO | C₁₅H₂₀N₂O |

| Molecular Weight | 229.32 g/mol | 244.33 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | To be determined | To be determined |

| ¹H NMR | Expected signals for benzyl and octahydroisoindolone protons | Additional signal for oxime OH proton; shifts in protons α to C=NOH |

| ¹³C NMR | Carbonyl signal (~210 ppm); signals for aliphatic and aromatic carbons | C=O signal replaced by C=NOH signal (~160 ppm) |

| IR (cm⁻¹) | Strong C=O stretch (~1740 cm⁻¹) | C=N stretch (~1650 cm⁻¹), broad O-H stretch (~3200-3400 cm⁻¹) |

| Mass Spec (m/z) | [M+H]⁺ = 230.15 | [M+H]⁺ = 245.16 |

Potential Biological Relevance: COX-2 Inhibition Pathway

Derivatives of 2-benzyl-4H-isoquinoline-1,3-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. The diagram below illustrates this signaling pathway and the inhibitory role of such compounds.

Figure 2: Inhibition of the COX-2 pathway by isoindolone-class compounds.

References

In-depth Technical Guide: 2-Benzyloctahydro-4H-isoindol-4-one oxime

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Benzyloctahydro-4H-isoindol-4-one oxime. To date, no detailed pharmacological studies, quantitative data on biological activity, or specific experimental protocols concerning this particular molecule have been published in peer-reviewed journals or other publicly accessible scientific resources.

While research into the broader class of oxime-containing compounds has revealed a wide range of biological activities, it is crucial to note that these findings cannot be directly extrapolated to predict the specific actions of this compound. The biological and pharmacological effects of a molecule are highly dependent on its unique three-dimensional structure and the specific arrangement of its functional groups.

This guide will, therefore, provide a comprehensive overview of the known biological activities of various oxime derivatives to offer a foundational context for potential future research into this compound.

General Biological Activities of Oxime Derivatives

Oximes are a class of organic compounds with the general formula R¹R²C=NOH. The presence of the oxime functional group imparts a diverse range of pharmacological properties, and various derivatives have been investigated for a multitude of therapeutic applications.

Acetylcholinesterase (AChE) Reactivation

A significant area of research for oxime-containing compounds is their use as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] Organophosphate nerve agents and pesticides can inhibit AChE by phosphorylation, leading to a toxic accumulation of the neurotransmitter acetylcholine.[1][2] Certain oximes, such as pralidoxime, can act as antidotes by nucleophilically attacking the phosphorus atom of the organophosphate, thereby regenerating the active enzyme.[1] The effectiveness of these oximes is dependent on the specific structure of the organophosphate and the oxime itself.[3]

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various oxime derivatives. One study detailed the synthesis of oxime derivatives of O-benzylhydroxylamine as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4] One of the synthesized compounds, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, demonstrated significant antibacterial activity against a range of bacteria with minimum inhibitory concentrations (MICs) between 3.13-6.25 μg/mL and an IC50 value of 1.7 mM against E. coli FabH.[4]

Anti-inflammatory and Antioxidant Activities

Research has also explored the anti-inflammatory and antioxidant potential of oxime derivatives. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one containing a 1,2,3-triazole moiety have been shown to exhibit anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS).[5] Other studies have investigated the antioxidant properties of novel oxime compounds, demonstrating their ability to scavenge free radicals and inhibit lipid peroxidation.[6]

Other Biological Activities

The diverse biological landscape of oxime derivatives extends to other areas, including:

-

Anticancer Activity: Some oxime-containing compounds have been investigated for their potential as anticancer agents.[6]

-

Antiviral Activity: The potential for antiviral applications of certain oximes has also been explored.[6]

-

Potassium Channel Activation: Derivatives of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been found to activate ATP-sensitive potassium channels.[7]

Synthesis of Oximes

The synthesis of oximes is typically achieved through the condensation reaction of an aldehyde or a ketone with hydroxylamine or its salts.[8][9] The reaction conditions, such as the choice of solvent, catalyst, and temperature, can be optimized to improve yields and stereoselectivity.[8] For example, the use of potassium carbonate in methanol has been reported as an efficient method for the oximation of aldehydes and ketones.[8]

Future Research Directions for this compound

Given the absence of specific data for this compound, the following experimental avenues would be essential to elucidate its mechanism of action and potential therapeutic value:

Experimental Workflow for Characterization

To begin to understand the biological activity of this compound, a systematic screening process is necessary.

Figure 1. A proposed experimental workflow for the initial characterization and mechanism of action studies of this compound.

1. Broad Biological Screening: The compound should be tested against a wide range of biological targets, including but not limited to:

- A panel of enzymes, such as kinases, proteases, and acetylcholinesterase.

- A variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.

- Antimicrobial and antiviral assays.

- Cell-based assays to assess cytotoxicity, proliferation, and other phenotypic changes.

2. Target Identification and Validation: If a significant biological activity is identified, further studies will be required to pinpoint the specific molecular target(s). This may involve techniques such as:

- Affinity chromatography.

- Expression cloning.

- Computational docking studies.

3. In-depth Mechanistic Studies: Once a target is validated, detailed in vitro and in vivo studies will be necessary to fully elucidate the mechanism of action. This would include:

- Enzyme kinetics or receptor binding assays to determine potency and efficacy (e.g., IC50, Ki, EC50).

- Signaling pathway analysis to understand the downstream effects of target modulation.

- Studies in relevant animal models of disease to assess in vivo efficacy and safety.

While the current body of scientific literature does not provide specific information on the mechanism of action of this compound, the diverse biological activities of other oxime-containing compounds suggest that it could possess interesting pharmacological properties. A systematic and rigorous scientific investigation, following the proposed experimental workflow, is required to uncover its potential therapeutic applications. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the pharmacology of this novel compound.

References

- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime-type acetylcholinesterase reactivators in pregnancy: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arpgweb.com [arpgweb.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Isoindolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a bicyclic aromatic lactam, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This versatile structure serves as a cornerstone for the development of novel therapeutics targeting a diverse range of diseases, from cancer and inflammation to neurological and cardiovascular disorders. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel isoindolinone compounds, offering valuable insights for researchers and drug development professionals.

Introduction to the Isoindolinone Scaffold

The isoindolinone framework is a key structural motif found in numerous natural products and has been extensively utilized in the design of synthetic molecules with significant therapeutic potential.[1] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The inherent drug-like properties of the isoindolinone core, including metabolic stability and favorable pharmacokinetic profiles, have further solidified its importance in modern drug discovery.[2]

Synthetic Strategies for Isoindolinone Analogs

A plethora of synthetic methodologies have been developed to access the isoindolinone scaffold and its derivatives, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Multicomponent Reactions

Traditional approaches often involve the cyclization of 2-carboxybenzaldehyde or its derivatives with primary amines.[3] More recently, multicomponent reactions, such as the Ugi reaction, have gained prominence for the efficient, one-pot synthesis of diverse isoindolinone libraries.[4] These reactions offer a high degree of atom economy and allow for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry has provided powerful tools for the construction of the isoindolinone ring system. Palladium-catalyzed C-H activation and carbonylation reactions have enabled the direct and efficient synthesis of isoindolinones from readily available starting materials like benzylamines.[3] Other transition metals, including rhodium, iridium, and copper, have also been employed in novel cyclization strategies to afford functionalized isoindolinone derivatives.[3][5]

Biological Activities and Therapeutic Targets

The broad spectrum of biological activities exhibited by isoindolinone-containing compounds underscores their therapeutic potential. These molecules have been shown to modulate the activity of various enzymes and signaling pathways implicated in a range of diseases.

Anticancer Activity

A significant focus of isoindolinone research has been in the field of oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA repair and cell cycle regulation.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Isoindolinone-based PARP inhibitors have shown significant promise, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][9][10] By inhibiting PARP-mediated DNA single-strand break repair, these compounds lead to the accumulation of double-strand breaks that are lethal to cancer cells with compromised DNA repair machinery.

-

Histone Deacetylase (HDAC) Inhibition: Several isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases.[11][12] HDAC inhibitors induce changes in chromatin structure, leading to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This epigenetic modulation can effectively suppress tumor growth.

Anti-inflammatory Activity

The immunomodulatory properties of certain isoindolinone compounds have been recognized for decades, with thalidomide being a prominent example.[13] More recent research has focused on developing novel isoindolinone derivatives that selectively inhibit the production of pro-inflammatory cytokines.

-

Tumor Necrosis Factor-alpha (TNF-α) Inhibition: Isoindolinone analogs have been shown to effectively inhibit the production of TNF-α, a key mediator of inflammation.[6][14] By downregulating TNF-α, these compounds can ameliorate the inflammatory response in various autoimmune and inflammatory diseases.

Other Therapeutic Applications

The therapeutic potential of isoindolinones extends beyond cancer and inflammation.

-

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.[9][15][16] These inhibitors have potential applications in the treatment of glaucoma, epilepsy, and certain types of cancer.

-

Potassium Channel Modulation: Certain isoindolinone compounds have been identified as blockers of the Kv1.5 potassium channel, which plays a crucial role in the repolarization of the cardiac action potential.[4][17] These compounds are being investigated as potential antiarrhythmic agents for the treatment of atrial fibrillation.

Quantitative Data Summary

The following tables summarize the in vitro activities of selected novel isoindolinone compounds against their respective targets.

Table 1: Anticancer Activity of Isoindolinone Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 11 | Antitumor | HepG2 | 5.89 | [6] |

| 11h | Anticancer | A549 | 1.0 | [8] |

| 11h | Anticancer | MCF-7 | 1.5 | [8] |

| 3b | Antitumor | HeLa | 12.3 | [18] |

| 3b | Antitumor | HepG2 | 24.7 | [18] |

| NMS-P515 | PARP-1 | Cellular Assay | 0.027 | [9] |

| 5a | HDAC1 | - | 0.0656 | [11] |

| 5b | HDAC1 | - | 0.0651 | [11] |

| 13a | HDAC1 | - | 0.0579 | [11] |

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| 2c | hCA I | 16.09 ± 4.14 | - | [16] |

| 2f | hCA I | 11.48 ± 4.18 | - | [16] |

| 2c | hCA II | 14.87 ± 3.25 | - | [16] |

| 2f | hCA II | 9.32 ± 2.35 | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Novel Isoindolinone Derivatives (from 2-benzoylbenzoic acid)[9]

-

To a solution of 2-benzoylbenzoic acid (1.0 eq) in 10 mL of dichloromethane, add a catalytic amount of trifluoroacetic acid.

-

Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

-

Add 1 mL of the corresponding alcohol (ROH) and continue stirring at room temperature for 1 hour.

-

Remove the volatile components under reduced pressure to obtain the crude product.

-

Purify the product by appropriate chromatographic techniques.

MTT Assay for Antiproliferative Activity[6]

-

Seed cells in 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL/well) and incubate for 24 hours.

-

Add 0.5 µL of the test compounds to achieve final concentrations ranging from 0.1 to 10 µM.

-

Incubate the cells for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Carbonic Anhydrase Inhibition Assay[9]

The esterase activity of purified human carbonic anhydrase isoforms I and II is measured according to the method outlined by Verpoorte et al. The assay involves monitoring the hydrolysis of p-nitrophenyl acetate spectrophotometrically. The inhibitory potential of the synthesized compounds is evaluated by determining their Ki and IC50 values against the hCA I and hCA II isozymes and comparing them with the standard inhibitor, acetazolamide (AAZ).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: PARP Inhibition Signaling Pathway by Isoindolinone Compounds.

Caption: HDAC Inhibition Signaling Pathway by Isoindolinone Compounds.

Caption: Inhibition of TNF-α Production by Isoindolinone Compounds.

Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse synthetic strategies available, coupled with the wide range of biological targets, ensure that this privileged structure will remain at the forefront of medicinal chemistry research. This technical guide has provided a comprehensive overview of the current state of the art, from synthetic methodologies to biological evaluation and mechanistic insights. It is anticipated that the information presented herein will serve as a valuable resource for scientists dedicated to the development of the next generation of isoindolinone-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel, potent inhibitors of human Kv1.5 K+ channels and ultrarapidly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]

- 9. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Anisodamine inhibits shiga toxin type 2-mediated tumor necrosis factor-alpha production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime

Disclaimer: This document provides a detailed analysis of Benzaldehyde Oxime as a representative compound. The originally requested molecule, 2-Benzyloctahydro-4H-isoindol-4-one oxime, is not sufficiently documented in scientific literature to provide a comparable level of in-depth data. The information presented herein for Benzaldehyde Oxime is intended to serve as a comprehensive example of the spectroscopic and synthetic characterization applicable to oxime-containing compounds for researchers, scientists, and drug development professionals.

Introduction

Oximes are a class of organic compounds containing the functional group R₁R₂C=NOH, where R₁ and R₂ are organic side-chains. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine. Oximes are utilized in a variety of applications, including as intermediates in organic synthesis, for the purification and characterization of carbonyl compounds, and in the development of pharmacologically active agents. This guide details the spectroscopic properties and a common synthetic protocol for Benzaldehyde Oxime, a simple yet illustrative aldoxime.

Spectroscopic Data

The structural elucidation of Benzaldehyde Oxime is supported by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Benzaldehyde Oxime exhibits characteristic absorption bands that confirm its structure.

Table 1: Infrared (IR) Spectroscopic Data for Benzaldehyde Oxime

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3304 | Strong, Broad | O-H Stretch |

| ~3063 | Medium | C-H Stretch (Aromatic) |

| ~1640 | Medium | C=N Stretch (Oxime) |

| ~1498, 1449 | Medium | C=C Stretch (Aromatic Ring) |

| ~953 | Strong | N-O Stretch |

| ~756, 692 | Strong | C-H Bending (Aromatic) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of (E)-Benzaldehyde Oxime in CDCl₃ typically shows the following signals:

Table 2: ¹H NMR Spectroscopic Data for (E)-Benzaldehyde Oxime

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.75 | Singlet | 1H | -OH |

| 8.17 | Singlet | 1H | -CH=N- |

| 7.60-7.50 | Multiplet | 2H | Aromatic Protons |

| 7.40-7.30 | Multiplet | 3H | Aromatic Protons |

Reference: CDCl₃ at 7.26 ppm. Data is for the (E)-isomer.[1]

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for (E)-Benzaldehyde Oxime

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | -C=N- |

| 130.2 | Aromatic C |

| 128.9 | Aromatic C |

| 127.2 | Aromatic C |

Reference: CDCl₃ at 77.16 ppm. Data is for the (E)-isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Benzaldehyde Oxime, the molecular ion peak confirms its molecular formula.

Table 4: Mass Spectrometry Data for Benzaldehyde Oxime

| m/z | Interpretation |

| 121 | [M]⁺ (Molecular Ion) |

| 104 | [M-OH]⁺ |

| 93 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of Benzaldehyde Oxime is a standard procedure in organic chemistry, typically involving the condensation of benzaldehyde with hydroxylamine.

Synthesis of Benzaldehyde Oxime from Benzaldehyde

This protocol outlines a common method for the preparation of Benzaldehyde Oxime.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Procedure:

-

In a round-bottomed flask, dissolve benzaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) in water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of benzaldehyde.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Benzaldehyde Oxime.

Caption: General workflow for the synthesis of Benzaldehyde Oxime.

Signaling Pathways

There is no significant information available in the current scientific literature to suggest that Benzaldehyde Oxime is directly involved in specific biological signaling pathways. Its primary role in a drug development context would likely be as a chemical intermediate for the synthesis of more complex, biologically active molecules.

This guide has provided a summary of the key spectroscopic data and a standard synthetic protocol for Benzaldehyde Oxime. The data and methods presented are foundational for the characterization of this and structurally related oxime compounds. Researchers can use this information as a reference for their own work in the synthesis and analysis of novel oxime derivatives.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoindolinone Oximes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinone oximes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The isoindolinone scaffold, a bicyclic system containing a fused benzene and pyrrolidinone ring, serves as a versatile template for the design of novel therapeutic agents. The incorporation of an oxime moiety (-C=N-OH) introduces unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, which can significantly influence target binding and biological activity. This technical guide provides a comprehensive overview of the current understanding of the therapeutic targets of isoindolinone oximes, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the advancement of research and drug development in this area.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of isoindolinone oximes extends across several target classes, with the most prominent being carbonic anhydrases. Additionally, emerging evidence suggests their involvement in anticancer, neuroprotective, and anti-inflammatory pathways. This section summarizes the quantitative data associated with the inhibitory activities of isoindolinone oximes against these targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. Isoindolinone oximes have been identified as potent inhibitors of several CA isoforms, particularly the tumor-associated CA IX.[1][2]

| Compound/Derivative | Target Isoform | Ki (nM) | IC50 (nM) | Reference |

| Isoindolinone Derivative 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [3] |

| Isoindolinone Derivative 2f | hCA I | 16.09 ± 4.14 | - | [3] |

| Isoindolinone Derivative 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [3] |

| Isoindolinone Derivative 2f | hCA II | 14.87 ± 3.25 | - | [3] |

| Isoindoline-1,3-dione-based oximes | hCA IX | - | Selective Inhibition | [2] |

hCA: human carbonic anhydrase

Anticancer Activity

The anticancer properties of isoindolinone derivatives have been evaluated against a range of human cancer cell lines. The data indicates that these compounds can exhibit potent cytotoxic effects.[4][3]

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Isoindolinone Derivative 2a | A549 (Lung Carcinoma) | 650.25 | [4] |

| Isoindolinone Derivatives | L929 (Fibrosarcoma) | No significant cytotoxicity | [3] |

Experimental Protocols

To facilitate the replication and advancement of research on isoindolinone oximes, this section provides detailed methodologies for key experiments cited in the literature.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This assay spectrophotometrically determines the esterase activity of carbonic anhydrase.

Materials:

-

Purified carbonic anhydrase (e.g., from bovine erythrocytes)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA)

-

Acetonitrile

-

Isoindolinone oxime inhibitor

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the isoindolinone oxime inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of p-NPA in acetonitrile.

-

In a cuvette, mix the Tris-HCl buffer with the purified carbonic anhydrase enzyme.

-

Add the isoindolinone oxime inhibitor at various concentrations to the cuvette and incubate for a predefined period.

-

Initiate the reaction by adding the p-NPA stock solution to the cuvette.

-

Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenol.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data can be analyzed using Lineweaver-Burk or Dixon plots.

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

The WST-1 assay is a colorimetric method used to assess cell proliferation, viability, and cytotoxicity.[1][5][6]

Materials:

-

Human cancer cell lines (e.g., A549, L929)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Isoindolinone oxime compounds

-

WST-1 reagent

-

Microplate reader (ELISA reader)

Procedure:

-

Seed the cells in a 96-well microplate at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the isoindolinone oxime compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Molecular Interactions

Isoindolinone derivatives have been shown to modulate key signaling pathways involved in cellular stress responses, offering a potential mechanism for their therapeutic effects, particularly in neuroprotection.

NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7][8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Isoindolinone derivatives are thought to activate this pathway, contributing to their neuroprotective effects.

Caption: NRF2 signaling pathway activation by isoindolinone oximes.

Other Potential Therapeutic Targets

While research has predominantly focused on carbonic anhydrases and anticancer applications, preliminary studies suggest that isoindolinone derivatives may also target other key proteins involved in disease pathogenesis.

Kinases

Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. Some studies on structurally related indolinone derivatives have shown potent inhibition of various kinases, such as c-Kit, VEGFR, and FGFR.[3][11][12][13] Further investigation is warranted to determine if isoindolinone oximes exhibit similar kinase inhibitory profiles.

Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Some isoindoline derivatives have been reported to inhibit COX enzymes, suggesting a potential role for isoindolinone oximes in the development of novel anti-inflammatory agents.[14][15]

Conclusion and Future Directions

Isoindolinone oximes have emerged as a promising class of compounds with a diverse range of potential therapeutic applications. Their ability to potently and selectively inhibit carbonic anhydrases, particularly the cancer-related CA IX, positions them as strong candidates for further development as anticancer agents. Furthermore, their demonstrated cytotoxic effects against various cancer cell lines and their potential to modulate the NRF2-mediated antioxidant response highlight their multifaceted pharmacological profile.

Future research should focus on several key areas to fully elucidate the therapeutic potential of isoindolinone oximes:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isoindolinone oxime scaffold is necessary to optimize potency and selectivity for specific targets.

-

Expansion of Target Profiling: Comprehensive screening against a broader panel of kinases, cyclooxygenases, and other relevant enzymes will help to identify novel therapeutic opportunities and potential off-target effects.

-

In Vivo Efficacy Studies: Promising lead compounds should be evaluated in relevant animal models of cancer, neurodegenerative diseases, and inflammation to establish their in vivo efficacy and safety profiles.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which isoindolinone oximes exert their biological effects, particularly their interaction with the NRF2 pathway, will provide a more complete understanding of their therapeutic potential.

By addressing these research questions, the scientific community can unlock the full therapeutic value of isoindolinone oximes and pave the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. takarabio.com [takarabio.com]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 11. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 13. Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Prediction of 2-Benzyloctahydro-4H-isoindol-4-one Oxime Activity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for predicting the biological activity of 2-Benzyloctahydro-4H-isoindol-4-one oxime and its derivatives. In the absence of direct experimental data for this specific molecule, this document synthesizes established computational methodologies applied to structurally related isoindoline and oxime compounds. By leveraging techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen, identify, and optimize potential drug candidates. This guide provides detailed hypothetical protocols, data presentation formats, and workflow visualizations to serve as a practical framework for initiating drug discovery programs centered on the this compound scaffold.

Introduction

The isoindoline core and its derivatives are recognized as significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Similarly, the oxime functional group is a key feature in various bioactive molecules, including cholinesterase reactivators.[3] The convergence of these two moieties in this compound presents a promising scaffold for novel therapeutic agents. Computational, or in silico, methods offer a time- and cost-effective approach to explore the therapeutic potential of such novel compounds before committing to extensive preclinical synthesis and testing.[4][5]

This guide details a systematic in silico workflow for characterizing the potential biological activity of this compound derivatives. The methodologies described are based on established practices in computational drug discovery and are adapted from studies on related chemical classes.[1][6][7]

In Silico Prediction Workflow

A typical in silico drug discovery pipeline for a novel chemical entity involves a multi-step process, starting from library design and culminating in the identification of lead candidates with favorable efficacy and safety profiles.

Caption: A generalized workflow for the in silico evaluation of novel drug candidates.

Methodologies and Protocols

Library Design and Preparation

The initial step involves the creation of a virtual library of this compound derivatives. This is achieved by systematic modification of the parent structure, such as substitution at various positions on the benzyl and isoindolone rings.

Protocol:

-

Enumerate a virtual library of derivatives using chemical enumeration software (e.g., ChemDraw, MarvinSketch).

-

Generate 3D conformers for each molecule.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[4][8] This can be done using either a ligand-based or structure-based approach.

Protocol (Ligand-Based):

-

Collect a set of known active and inactive molecules structurally related to the target.

-

Generate conformers for all molecules.

-

Align the molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[1]

-

Develop a pharmacophore hypothesis that best explains the observed activities. This model can then be used for virtual screening.[3]

Caption: A schematic representation of a ligand-based pharmacophore modeling workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.[1][7] The selection of a relevant biological target is crucial and would be based on the intended therapeutic application.

Protocol:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand library by assigning charges and defining rotatable bonds.

-

Define the binding site on the protein.

-

Perform docking using software such as AutoDock or Glide.

-

Analyze the docking poses and scores to rank the compounds.[9]

Table 1: Hypothetical Molecular Docking Results

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| BZIO-01 | -9.5 | TYR122, PHE290, ARG292 | 2 |

| BZIO-02 | -9.1 | TYR122, PHE290, HIS440 | 1 |

| BZIO-03 | -8.8 | PHE290, ARG292 | 1 |

| BZIO-04 | -8.5 | TYR122, HIS440 | 0 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical properties of a series of compounds with their biological activities.[10] These models can then be used to predict the activity of new, untested compounds.

Protocol:

-

Compile a dataset of compounds with known biological activities (e.g., IC50 values).

-

Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

-

Divide the dataset into training and test sets.

-

Develop a mathematical model (e.g., multiple linear regression, partial least squares) using the training set.

-

Validate the model using the test set and statistical metrics such as r² and q².[10]

Caption: The workflow for developing and validating a QSAR model.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[11][12]

Protocol:

-

Use computational models and software (e.g., SwissADME, ADMETlab 2.0) to predict various physicochemical and pharmacokinetic properties.[11][13]

-

Evaluate properties such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.[12]

-

Assess potential toxicities, including mutagenicity and cardiotoxicity.

Table 2: Predicted ADMET Properties for Lead Candidates

| Compound ID | MW ( g/mol ) | logP | Solubility (logS) | BBB Permeability | CYP2D6 Inhibition | hERG Inhibition |

| BZIO-01 | 314.43 | 3.2 | -3.5 | High | Inhibitor | Low Risk |

| BZIO-02 | 328.46 | 3.5 | -3.8 | High | Non-inhibitor | Low Risk |

| BZIO-03 | 344.43 | 3.9 | -4.2 | Medium | Non-inhibitor | Medium Risk |

| BZIO-04 | 300.40 | 2.9 | -3.1 | High | Non-inhibitor | Low Risk |

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the initial assessment of this compound derivatives as potential therapeutic agents. By integrating pharmacophore modeling, molecular docking, QSAR, and ADMET prediction, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. While these computational predictions require experimental validation, they are an indispensable tool for navigating the vast chemical space and identifying promising lead candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of non-oxime reactivators using an in silico pharmacophore model of oxime reactivators of OP-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. chemmethod.com [chemmethod.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking and Molecular Dynamics Simulation of 2- Thioxothiazolidin-4-One Derivatives against Gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Methodological & Application

Application Note and Protocol: Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oximes are a class of organic compounds with a wide range of applications in medicinal chemistry and drug development. They are known to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[1][2] The synthesis of oximes is a fundamental transformation in organic chemistry, typically achieved through the condensation of an aldehyde or a ketone with hydroxylamine.[1][3] This document provides a detailed protocol for the synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime from its corresponding ketone, 2-Benzyloctahydro-4H-isoindol-4-one. The protocol is adapted from established general methods for oxime synthesis.[1][3][4][5]

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 2-Benzyloctahydro-4H-isoindol-4-one with hydroxylamine hydrochloride in the presence of a base. The base is required to neutralize the HCl salt of hydroxylamine and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.

General Reaction:

Specific Reaction:

Quantitative Data

The following table summarizes the molar quantities and physical properties of the reactants and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| 2-Benzyloctahydro-4H-isoindol-4-one | C15H19NO | 229.32 | 1.0 | 1.0 |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | 1.5 - 2.0 | 1.5 - 2.0 |

| Pyridine | C5H5N | 79.10 | 2.0 | 2.0 |

| Ethanol | C2H5OH | 46.07 | - | Solvent |

| Product: this compound | C15H20N2O | 244.33 | - | - |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials and Equipment:

-

2-Benzyloctahydro-4H-isoindol-4-one

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Pyridine

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Apparatus for column chromatography (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Benzyloctahydro-4H-isoindol-4-one (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by pyridine (2.0 eq).[3][5] The addition of pyridine may cause a slight exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 2-4 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Reaction Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Characterization of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Benzyloctahydro-4H-isoindol-4-one oxime is a multifaceted organic compound with potential applications in medicinal chemistry and drug development. A thorough characterization of this molecule is essential to confirm its identity, purity, and structural features. These application notes provide detailed protocols for the analytical characterization of this compound using various spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will be crucial for confirming the presence of the benzyl group, the octahydroisoindolone core, and the oxime functionality.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments. The signal of the oxime proton can be found in the region of 13.26-13.63 ppm.[1]

-

Expected Spectral Data:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | 4.5 - 5.5 | 50 - 60 |

| Aromatic CH (Benzyl) | 7.2 - 7.5 | 125 - 130 |

| Aliphatic CH, CH₂ (Isoindolone) | 1.5 - 3.5 | 20 - 60 |

| C=N (Oxime) | - | 150 - 165 |

| Oxime OH | 8.0 - 12.0 (broad) | - |

Note: The exact chemical shifts may vary depending on the solvent and the presence of stereoisomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its elemental composition and structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Expected Data:

| Ion | Calculated m/z | Observed m/z (HRMS) |

| [C₁₅H₂₀N₂O + H]⁺ | 245.1648 | 245.xxxx |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present. Oximes typically show characteristic bands for O-H, C=N, and N-O stretching vibrations.[2]

-

Expected Characteristic IR Bands:

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| O-H (Oxime) | Stretching | 3100 - 3600 (broad)[2] |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Oxime) | Stretching | 1620 - 1680[2] |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Oxime) | Stretching | 930 - 960[2] |

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of the compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of this compound and for quantifying its concentration.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid or trifluoroacetic acid. For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid.[3]

-

Gradient Elution:

-

Start with a lower concentration of ACN (e.g., 10%) and gradually increase it to a higher concentration (e.g., 90%) over a set period (e.g., 20 minutes).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.

-

Data Analysis:

-

Determine the retention time of the main peak.

-

Calculate the purity of the sample by integrating the peak areas.

-

Purity Data Table:

| Sample ID | Retention Time (min) | Peak Area (%) |

| Batch 1 | 12.5 | 99.2 |

| Batch 2 | 12.6 | 98.9 |

Visualization of Workflows

References

- 1. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Separation of 2-(Hydroxymethyl)-1H-Isoindole-1,3(2H)-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for 2-Benzyloctahydro-4H-isoindol-4-one oxime in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyloctahydro-4H-isoindol-4-one oxime is a novel synthetic molecule incorporating both an isoindolinone core and an oxime functional group. The isoindolinone scaffold is a recurring motif in a variety of biologically active compounds with therapeutic applications, including anti-inflammatory, antipsychotic, and anticancer agents.[1][2][3] The oxime group is well-known for its role in the reactivation of acetylcholinesterase (AChE), making it a key feature in antidotes for organophosphate poisoning.[4][5] Furthermore, various oxime derivatives have demonstrated a range of pharmacological activities, including antioxidant and antimicrobial effects.[6][7]

This document provides detailed protocols for investigating the potential therapeutic properties of this compound in cell-based assays. The following applications are based on the known biological activities of its constituent chemical moieties.

Application 1: Assessment of Anti-Inflammatory Activity

Hypothesis: Based on the prevalence of anti-inflammatory properties in isoindolinone derivatives, this compound may inhibit inflammatory responses in immune cells.[1][2] This can be assessed by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Stimulation: Pre-treat the cells with varying concentrations of the compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (MTT): To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel MTT assay.

-

After removing the supernatant for the Griess assay, add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Data Presentation

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of Control) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.1 |

| 1 | 95.3 ± 4.8 | 98.7 ± 3.5 |

| 5 | 82.1 ± 6.1 | 97.2 ± 3.9 |

| 10 | 65.7 ± 5.5 | 96.5 ± 4.2 |

| 25 | 48.9 ± 4.9 | 94.8 ± 5.1 |

| 50 | 30.2 ± 3.8 | 92.1 ± 4.7 |

| 100 | 15.6 ± 2.9 | 88.3 ± 5.3 |

Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological effects of oximes: how relevant are they? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoindolinone Oxime Derivatives in Cancer Research

Disclaimer: The following application notes and protocols are based on research conducted on structurally related isoindolinone and isoindole-1,3-dione derivatives. As of the date of this document, there is no publicly available research specifically on the application of 2-Benzyloctahydro-4H-isoindol-4-one oxime in cancer research. The information presented here is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Isoindolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, with a particular emphasis on their potential as anticancer agents.[1] The core isoindolinone scaffold can be chemically modified at various positions, allowing for the generation of a wide array of derivatives with potentially enhanced potency and selectivity. The introduction of an oxime functional group is a recognized strategy in the development of cytotoxic agents, as it can significantly influence the compound's biological activity.[2] This document outlines the potential applications and experimental protocols for investigating isoindolinone oxime derivatives in the context of cancer research, drawing upon findings from related compounds.

Quantitative Data Summary

The anticancer activity of isoindolinone derivatives has been evaluated against various cancer cell lines. The following tables summarize representative quantitative data from studies on related compounds.

Table 1: In Vitro Cytotoxicity of Isoindolinone Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 / CC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| Isoindole-1,3(2H)-dione derivatives | Caco-2 | Varies | Cisplatin | - | [3] |

| MCF-7 | Varies | Cisplatin | - | [3] | |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 | - | - | [4] |

| K562 | 3.81 | - | - | [4] |

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Compound Class | Isozyme | Ki (nM) | Reference Compound | Ki (nM) | Reference |

| Isoindolinone derivatives | hCA I | 11.48 ± 4.18 - 87.08 ± 35.21 | Acetazolamide (AAZ) | - | [5] |

| hCA II | 9.32 ± 2.35 - 160.34 ± 46.59 | Acetazolamide (AAZ) | - | [5] |

Note: The specific activity of this compound is undetermined and would require experimental validation.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related isoindolinone and oxime derivatives, several potential mechanisms of action in cancer cells can be hypothesized. These include the induction of apoptosis and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.

References

- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Isoindolinone Oxime Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoindolinone oxime libraries. This class of compounds holds significant promise in drug discovery, with demonstrated activities against a range of biological targets implicated in diseases such as cancer. The following sections detail the rationale, methodologies, and data analysis for screening these libraries against key cellular and biochemical targets.

Introduction to Isoindolinone Oximes in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of an oxime functionality can further enhance the therapeutic potential of these molecules by introducing a versatile chemical handle for molecular interactions and improving pharmacokinetic properties. High-throughput screening of diverse isoindolinone oxime libraries is a critical step in identifying novel lead compounds for drug development.

Application 1: Anticancer Activity Screening via Cell Viability Assays

A primary application for screening isoindolinone oxime libraries is the identification of compounds with cytotoxic or cytostatic effects against cancer cell lines. Cell viability assays are robust, reproducible, and readily adaptable to a high-throughput format.

Experimental Protocol: Cell Viability Screening using Resazurin Assay

This protocol is designed for screening in a 384-well plate format, which is standard for HTS.

Materials:

-

Isoindolinone oxime library (dissolved in DMSO)

-

Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

Positive control (e.g., Doxorubicin)

-

Negative control (0.1% DMSO in cell culture medium)

-

384-well clear-bottom cell culture plates

-

Automated liquid handling system

-

Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells, then dilute to a final concentration of 5 x 104 cells/mL in culture medium.

-

Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a master plate of the isoindolinone oxime library with compounds at a concentration of 10 mM in DMSO.

-

Using an automated liquid handler with pin tool or acoustic dispensing capabilities, transfer a small volume (e.g., 40 nL) of each compound from the master plate to the corresponding wells of the cell plate, achieving a final concentration of 10 µM.

-

Include wells with the positive control (Doxorubicin, final concentration 1 µM) and negative control (0.1% DMSO).

-

-

Incubation:

-